3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
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Overview
Description
3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, a pyrrole ring, and a morpholine ring. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoyl chloride with an amine under basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a coupling reaction with a suitable pyrrole derivative.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Where reactants are continuously fed into a reactor and products are continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide: Lacks the methyl group on the pyrrole ring.
3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Lacks the morpholine ring.
Uniqueness
3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is unique due to the presence of both the pyrrole and morpholine rings, which contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
3,4-dichloro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)13-4-5-14(19)15(20)11-13/h2-6,11,17H,7-10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXGGRGBHAECMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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